

In Vivo Efficacy Showdown: LLC355 vs. Sitravatinib in Preclinical Cancer Models

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Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079

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In the landscape of targeted cancer therapies, two compounds, **LLC355** and sitravatinib, have emerged with distinct mechanisms of action and promising preclinical in vivo efficacy. This guide provides a comparative analysis of their performance in animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of their anti-tumor activities, supported by experimental data and detailed methodologies.

Executive Summary

LLC355 is a novel autophagy-tethering compound (ATTEC) that specifically targets and degrades Discoidin Domain Receptor 1 (DDR1). In a xenograft model of non-small cell lung cancer (NSCLC), **LLC355** demonstrated significant tumor growth inhibition. Sitravatinib, a multi-kinase inhibitor, targets a broader range of receptor tyrosine kinases, including TAM family receptors (Tyro3, Axl, Mer), VEGFR2, c-Kit, and MET. It has shown robust anti-tumor efficacy across various solid tumor models, both as a monotherapy and in combination with other agents. This comparison focuses on their monotherapy efficacy in relevant preclinical models.

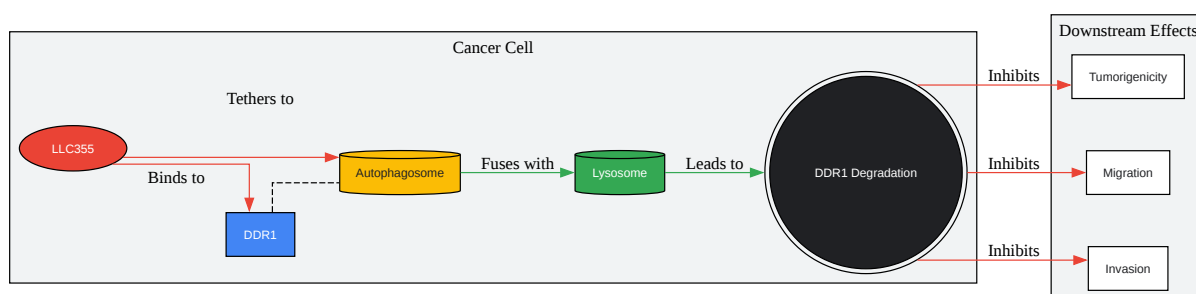
Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-tumor efficacy of **LLC355** and sitravatinib in preclinical models.

Parameter	LLC355	Sitravatinib
Target(s)	Discoidin Domain Receptor 1 (DDR1) Degradar	Multi-kinase inhibitor (TAM receptors, VEGFR2, c-Kit, MET)[1]
Tumor Model	NCI-H23 human NSCLC xenograft (nude mice)	4T1-SuR (sunitinib-resistant murine breast cancer) syngeneic model[2][3]
Dosing Regimen	50 mg/kg, intraperitoneal injection, once daily	20 mg/kg, oral gavage, once daily[4]
Tumor Growth Inhibition (TGI)	68% on day 21	Not explicitly stated as a percentage, but significant tumor growth delay was observed.
Key Findings	Significantly suppressed tumor growth compared to vehicle control.	Enhanced efficacy in a tyrosine kinase inhibitor (TKI)-resistant model, suggesting it can overcome resistance mechanisms.[2][3]
Reference	Liu L, et al. J Med Chem. 2024	Du W, et al. JCI Insight. 2018

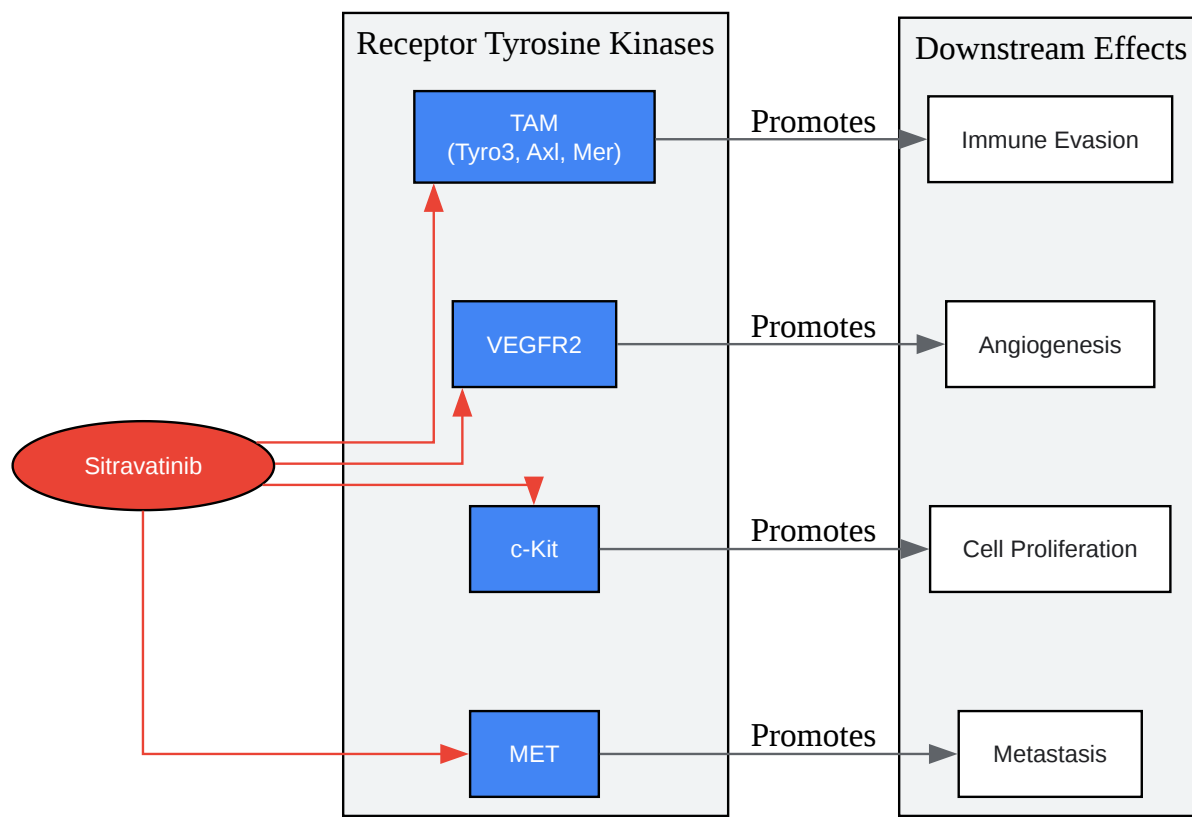
Signaling Pathway Overview

The distinct mechanisms of action of **LLC355** and sitravatinib are rooted in the signaling pathways they disrupt.



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LLC355 Mechanism of Action.



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Sitravatinib Multi-Target Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

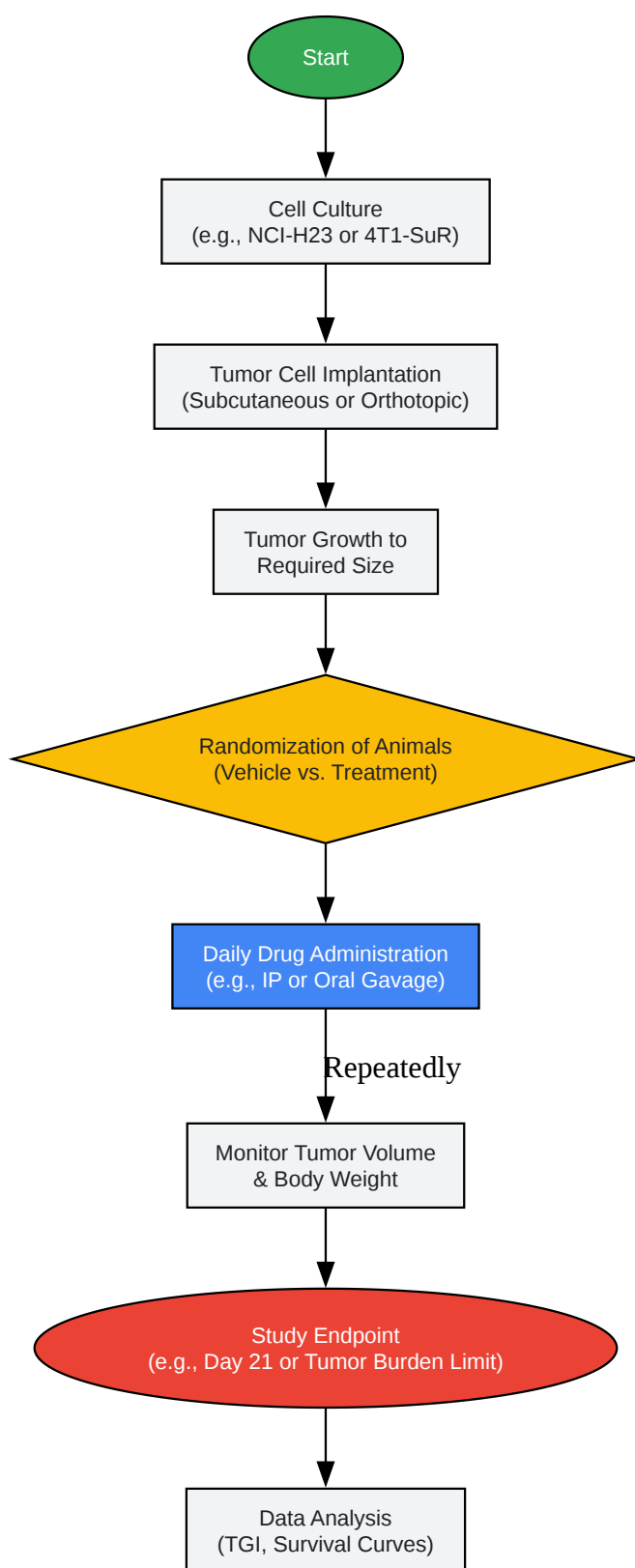
LLC355 In Vivo Efficacy Study in NCI-H23 Xenograft Model

- **Cell Line and Culture:** Human non-small cell lung cancer NCI-H23 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Animal Model:** Female BALB/c nude mice, 4-6 weeks old, were used for the study.

- Tumor Implantation: 5×10^6 NCI-H23 cells in 100 μ L of PBS were subcutaneously injected into the right flank of each mouse.
- Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle and treatment groups (n=6 per group). **LLC355** was administered via intraperitoneal injection at a dose of 50 mg/kg once daily. The vehicle control group received the same volume of the vehicle solution.
- Efficacy Evaluation: Tumor volumes were measured every three days using a caliper and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$. Body weight was also monitored as an indicator of toxicity. The study was terminated on day 21, and tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage of the difference in the mean tumor volume between the control and treated groups.

Sitravatinib In Vivo Efficacy Study in 4T1-SuR Syngeneic Model

- Cell Line and Culture: Sunitinib-resistant 4T1 (4T1-SuR) murine breast cancer cells were maintained in appropriate culture medium.
- Animal Model: Female BALB/c mice were used.
- Tumor Implantation: 4T1-SuR cells were implanted into the mammary fat pad of the mice.
- Treatment: Treatment with sitravatinib at 20 mg/kg or vehicle was initiated when tumors were established.^[4] Dosing was administered daily via oral gavage.
- Efficacy Evaluation: Tumor growth was monitored regularly by caliper measurements. The primary endpoint was typically tumor growth delay or overall survival.



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General In Vivo Efficacy Experimental Workflow.

Conclusion

LLC355 and sitravatinib both demonstrate compelling in vivo anti-tumor activity through different mechanisms. **LLC355**, with its targeted degradation of DDR1, shows significant efficacy in an NSCLC xenograft model. Sitravatinib's broader targeting profile allows it to be effective in various solid tumor models, including those that have developed resistance to other TKIs. The choice between these or similar compounds for further development would depend on the specific cancer type, its molecular drivers, and the potential for combination therapies. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of oncology drug discovery.

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